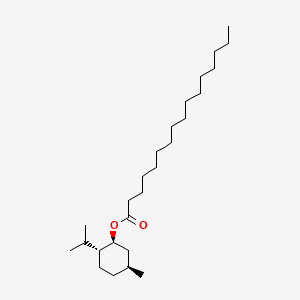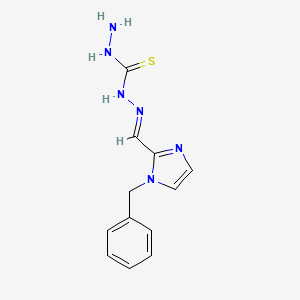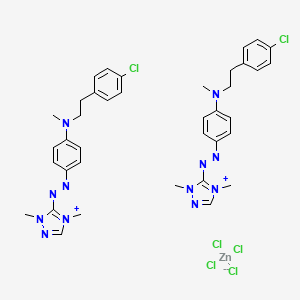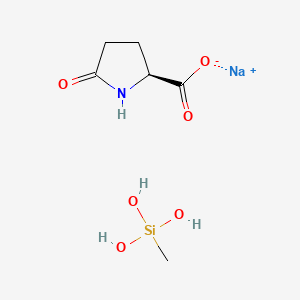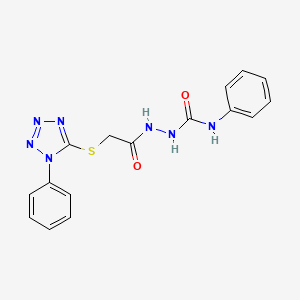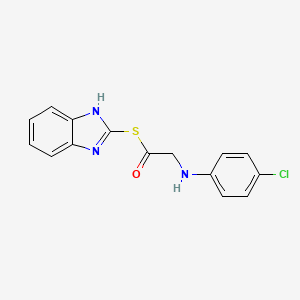
Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester is a chemical compound with the molecular formula C₁₅H₁₂ClN₃OS and a molecular weight of 317.799 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring and a chlorophenyl group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves the reaction of ethanethioic acid with a benzimidazole derivative. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The exact methods can vary depending on the manufacturer and the intended use of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Scientific Research Applications
Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar structures but different substituents on the benzimidazole ring.
Chlorophenyl compounds: Molecules containing the chlorophenyl group but lacking the benzimidazole moiety.
Uniqueness
Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester is unique due to its combination of the benzimidazole ring and chlorophenyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
CAS No. |
83408-84-8 |
|---|---|
Molecular Formula |
C15H12ClN3OS |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
S-(1H-benzimidazol-2-yl) 2-(4-chloroanilino)ethanethioate |
InChI |
InChI=1S/C15H12ClN3OS/c16-10-5-7-11(8-6-10)17-9-14(20)21-15-18-12-3-1-2-4-13(12)19-15/h1-8,17H,9H2,(H,18,19) |
InChI Key |
MXSABFCCEXTIRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC(=O)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




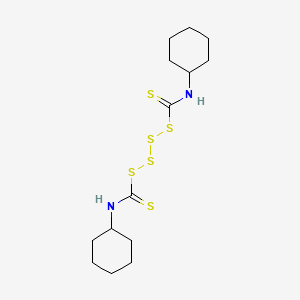
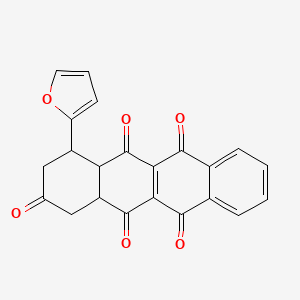
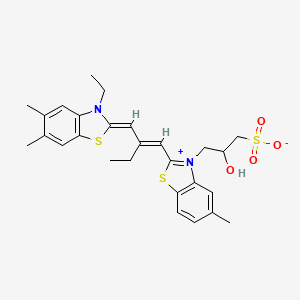
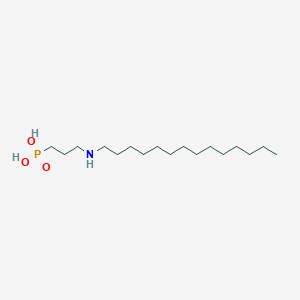
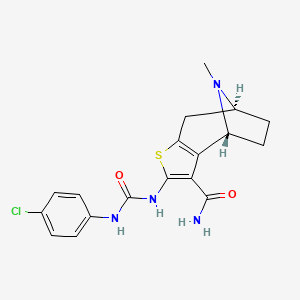
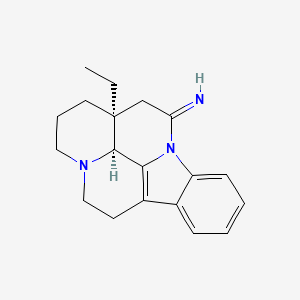
![2-[(1E,3E)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)penta-1,3-dienyl]benzonitrile](/img/structure/B12738455.png)
